

# Application Notes and Protocols for Combining Famitinib Malate with Immunotherapy In Vivo

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## Compound of Interest

Compound Name: Famitinib malate

Cat. No.: B12681737

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## Introduction

**Famitinib malate** is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] Its anti-angiogenic properties can remodel the tumor microenvironment, making it more susceptible to immunotherapeutic agents.[2] Combining **famitinib malate** with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, has shown synergistic anti-tumor effects in preclinical models and promising activity in clinical trials.[1][3][4][5] This document provides detailed application notes and protocols for in vivo studies evaluating the combination of **famitinib malate** and immunotherapy.

## Mechanism of Synergy

The combination of **famitinib malate** and anti-PD-1 immunotherapy leverages a dual approach to cancer treatment. **Famitinib malate** inhibits angiogenesis, which not only restricts the tumor's blood supply but also normalizes the tumor vasculature. This normalization can alleviate hypoxia, a condition known to promote an immunosuppressive tumor microenvironment.[2] Furthermore, inhibition of the VEGF/VEGFR2 signaling pathway by famitinib can decrease the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while promoting the infiltration of cytotoxic CD8+ T cells.[6] Interestingly, VEGFR2 blockade has been shown to increase the expression of PD-L1 on tumor cells, partly through interferon-gamma (IFN- $\gamma$ ) signaling, thereby creating a

more targetable environment for anti-PD-1 therapy.[7] VEGF itself can upregulate PD-1 expression on T cells through the VEGFR2-PLC $\gamma$ -calcineurin-NFAT signaling pathway.[8] By blocking this pathway, famitinib can potentially reduce T cell exhaustion. The anti-PD-1 antibody, in turn, blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, releasing the brakes on the anti-tumor immune response and unleashing the full potential of the primed cytotoxic T cells.[9]

## Quantitative Data Summary

The following tables summarize quantitative data from preclinical in vivo studies, demonstrating the efficacy of combining **famitinib malate** with immunotherapy.

Table 1: Tumor Growth Inhibition in a Syngeneic Mouse Model of Triple-Negative Breast Cancer

Treatment Group	Mean Tumor Volume (mm <sup>3</sup> ) at Day 28 $\pm$ SEM	Tumor Growth Inhibition (%)
Control (Vehicle)	1500 $\pm$ 150	0
Famitinib (5 mg/kg, daily)	800 $\pm$ 100	46.7
Anti-PD-1 (10 mg/kg, q6d)	950 $\pm$ 120	36.7
Famitinib + Anti-PD-1	300 $\pm$ 50	80.0

Data extracted and synthesized from figures in a preclinical study.

Table 2: Tumor Growth Inhibition in a Syngeneic Mouse Model of Lewis Lung Carcinoma with Radioimmunotherapy

Treatment Group	Mean Tumor Volume (mm <sup>3</sup> ) at Day 28 ± SEM
Control	4814 ± 1022
Anti-PD-1	3046 ± 664.5
Irradiation + Anti-PD-1	280.9 ± 11.99
Irradiation + Anti-PD-1 + Famitinib	116.7 ± 20.96

Data from a study combining famitinib with radioimmunotherapy.[6]

Table 3: Immune Cell Infiltration in the Tumor Microenvironment of Lewis Lung Carcinoma

Treatment Group	CD8+ T Cell Infiltration (%)	M1 Macrophage Infiltration (%)
Control	Not Reported	Not Reported
Irradiation + Anti-PD-1	Not Reported	Not Reported
Irradiation + Anti-PD-1 + Famitinib	27.1	26.6

Data from a study combining famitinib with radioimmunotherapy, highlighting the immunomodulatory effects.[6]

## Experimental Protocols

### Protocol 1: Evaluation of Famitinib Malate and Anti-PD-1 Combination in a Syngeneic Mouse Model of Triple-Negative Breast Cancer

#### 1. Animal Model and Tumor Implantation:

- Mouse Strain: Female BALB/c mice, 6-8 weeks old.[1]
- Tumor Cell Line: 4T1 murine breast cancer cells.

- Procedure: Inject  $1 \times 10^5$  4T1 cells suspended in 50  $\mu$ L of a 1:1 mixture of PBS and Matrigel into the fourth mammary fat pad of each mouse.[1]
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .

## 2. Treatment Regimen:

- Treatment Initiation: Begin treatment when tumors reach an average volume of 50-100 mm<sup>3</sup>.
- **Famitinib Malate** Administration: Administer **famitinib malate** at a dose of 5 mg/kg daily via oral gavage.[1] Prepare the famitinib solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Anti-PD-1 Antibody Administration: Administer the anti-mouse PD-1 antibody at a dose of 10 mg/kg every six days via intraperitoneal injection.[1]
- Control Groups: Include a vehicle control group, a famitinib monotherapy group, and an anti-PD-1 monotherapy group.
- Duration: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

## 3. Efficacy and Immune Response Assessment:

- Tumor Growth Inhibition: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate tumor growth inhibition for each treatment group relative to the control group.
- Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin. Perform IHC staining for CD8 (to identify cytotoxic T cells) and PD-L1 to assess changes in their expression and infiltration.
- Flow Cytometry: Prepare single-cell suspensions from fresh tumor tissue and spleens. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, Gr-1/CD11b for MDSCs) to quantify immune cell populations.

# Protocol 2: Evaluation of Famitinib Malate and Anti-PD-1 Combination in a Syngeneic Mouse Model of Lewis Lung Carcinoma

## 1. Animal Model and Tumor Implantation:

- Mouse Strain: Female C57BL/6 mice, 6-8 weeks old.[6]

- Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.[6]
- Procedure: Inject  $6 \times 10^6$  LLC cells subcutaneously into the flank of each mouse.[6]
- Tumor Growth Monitoring: As described in Protocol 1.

## 2. Treatment Regimen:

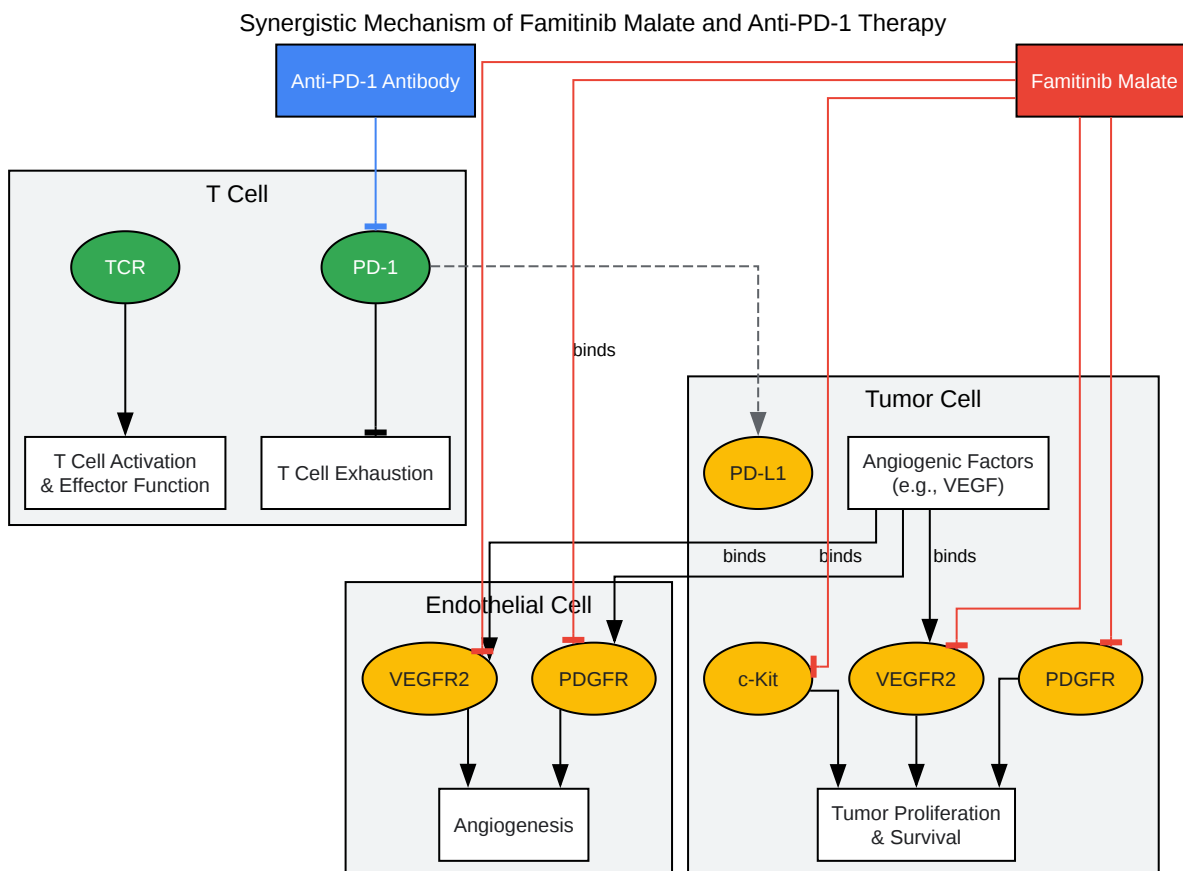
- Treatment Initiation: Begin treatment when tumors reach an average volume of approximately  $50 \text{ mm}^3$ . [6]
- **Famitinib Malate** Administration: Administer **famitinib malate** at a dose of 10 mg/kg daily via oral gavage.
- Anti-PD-1 Antibody Administration: Administer the anti-mouse PD-1 antibody at a dose of 200  $\mu\text{g}$  per mouse (approximately 10 mg/kg) every 3 days via intraperitoneal injection.
- Control Groups: As described in Protocol 1.
- Duration: Continue treatment for a predetermined period (e.g., 21-28 days).

## 3. Efficacy and Immune Response Assessment:

- Tumor Growth Inhibition and Survival: Monitor tumor growth throughout the study. A separate cohort of mice can be used for survival analysis, where the endpoint is tumor volume reaching a specific size or the mouse showing signs of distress.
- Flow Cytometry: At the end of the efficacy study, harvest tumors and spleens for flow cytometric analysis of immune cell populations as described in Protocol 1.

# Visualizations

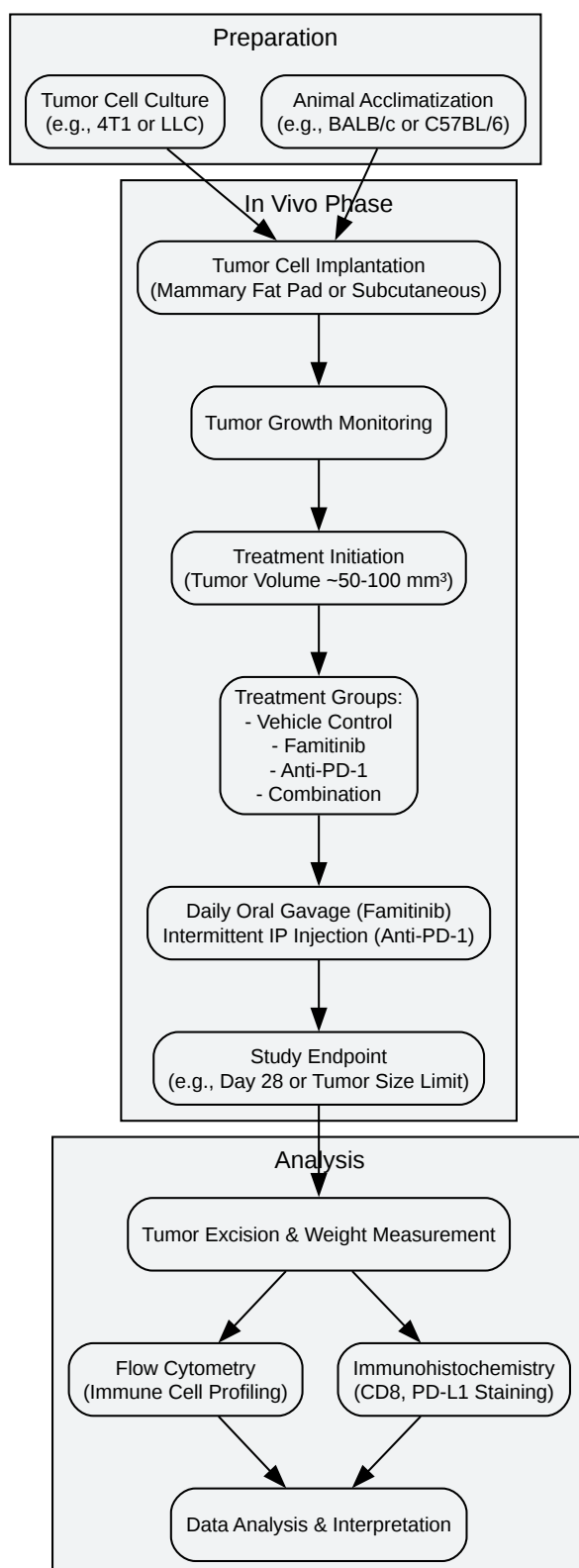
## Signaling Pathway Diagram

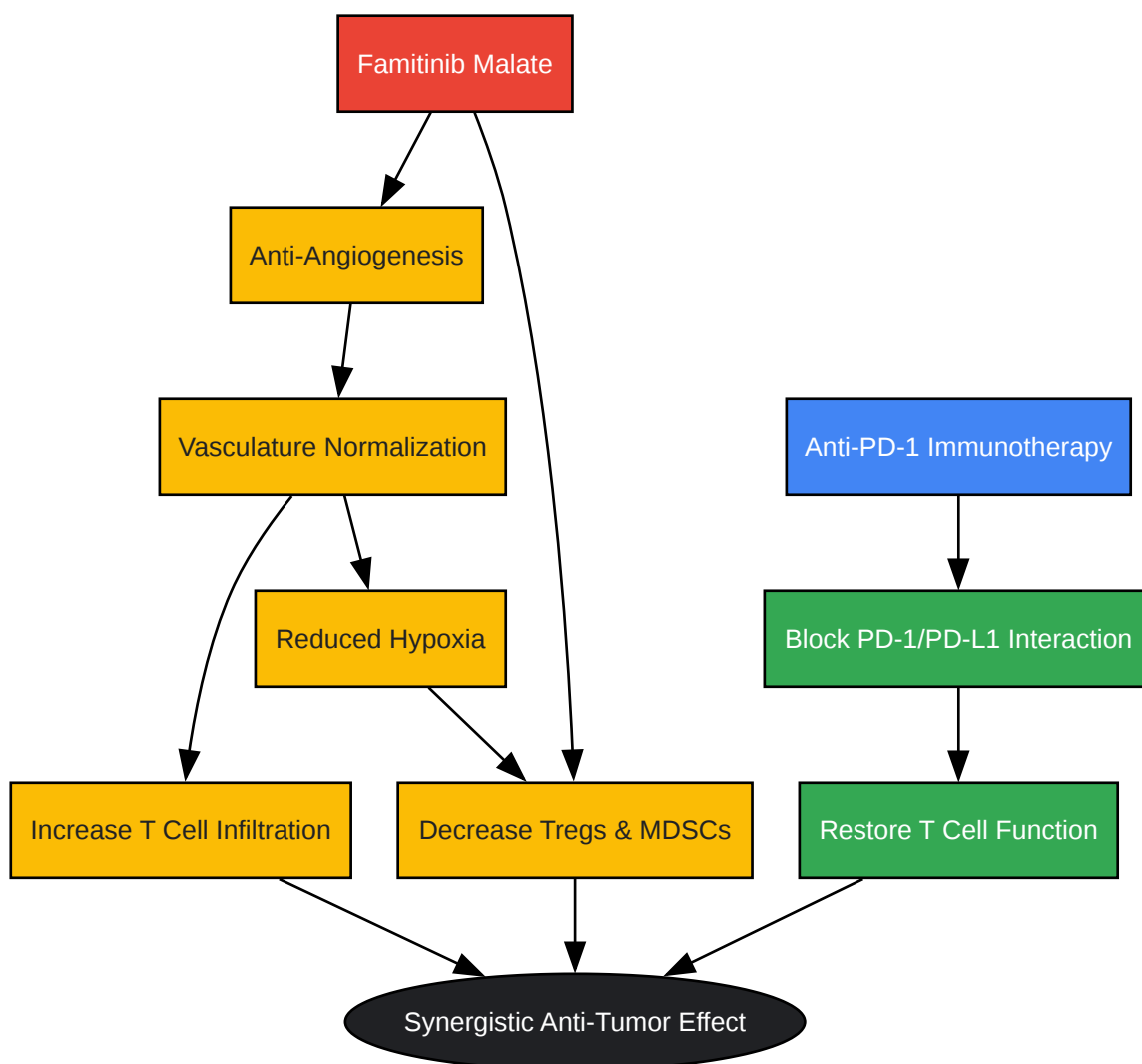


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Caption: Synergistic mechanism of **famitinib malate** and anti-PD-1 therapy.

## Experimental Workflow Diagram





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Address: 3281 E Guasti Rd

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Email: [info@benchchem.com](mailto:info@benchchem.com)